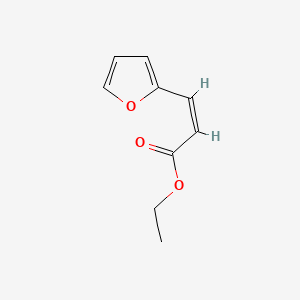2-Propenoic acid, 3-(2-furanyl)-, ethyl ester, (Z)-
CAS No.: 53282-26-1
Cat. No.: VC8379239
Molecular Formula: C9H10O3
Molecular Weight: 166.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 53282-26-1 |
|---|---|
| Molecular Formula | C9H10O3 |
| Molecular Weight | 166.17 g/mol |
| IUPAC Name | ethyl (Z)-3-(furan-2-yl)prop-2-enoate |
| Standard InChI | InChI=1S/C9H10O3/c1-2-11-9(10)6-5-8-4-3-7-12-8/h3-7H,2H2,1H3/b6-5- |
| Standard InChI Key | MWZBTMXISMOMAE-WAYWQWQTSA-N |
| Isomeric SMILES | CCOC(=O)/C=C\C1=CC=CO1 |
| SMILES | CCOC(=O)C=CC1=CC=CO1 |
| Canonical SMILES | CCOC(=O)C=CC1=CC=CO1 |
| Melting Point | 24.5°C |
Introduction
Chemical Identity and Nomenclature
Systematic and Common Names
The compound is systematically named as (Z)-ethyl 3-(furan-2-yl)prop-2-enoate under IUPAC nomenclature rules, reflecting its ester functional group, furan ring, and double bond geometry . Alternative designations include:
-
Ethyl (Z)-furan-2-acrylate
-
(Z)-Ethyl furfuracrylate
-
3-(2-Furyl)-2-propenoic acid ethyl ester
Its CAS registry number (53282-12-5) uniquely identifies the (Z)-isomer, while the (E)-isomer is registered under CAS 623-20-1 .
Molecular Structure and Formula
The molecular formula corresponds to a molar mass of 166.17 g/mol. The structure comprises:
-
A furan ring (oxygen-containing heterocycle) at position 3 of the acrylate backbone
-
An ethyl ester group (-COOCHCH)
-
A (Z)-configured double bond between carbons 2 and 3
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 53282-12-5 | |
| Molecular Formula | ||
| Molar Mass | 166.17 g/mol | |
| UNII Identifier | 4M86IN985V | |
| Wikidata ID | Q27260084 |
Structural Characteristics and Isomerism
Geometric Isomerism
The compound exhibits cis-trans isomerism due to restricted rotation about the double bond. The (Z)-configuration denotes that the higher-priority groups (furan ring and ester oxygen) reside on the same side of the double bond. This spatial arrangement impacts:
-
Dipole moment: Enhanced polarity compared to the (E)-isomer
-
Reactivity: Susceptibility to electrophilic attacks at the α,β-unsaturated ester
-
Thermal stability: Lower stability than the trans-isomer due to steric strain
Table 2: (Z)- vs. (E)-Isomer Comparison
| Property | (Z)-Isomer | (E)-Isomer |
|---|---|---|
| CAS Number | 53282-12-5 | 623-20-1 |
| Boiling Point | Not Reported | 245–247°C (estimated) |
| Dipole Moment | Higher | Lower |
| Flavoring Use | Limited | FEMA 4541 (approved) |
Spectroscopic Features
While experimental spectral data remain unpublished, theoretical predictions suggest:
-
IR Spectroscopy: Strong absorption at 1720–1740 cm (ester C=O stretch) and 1600–1650 cm (conjugated C=C)
-
H NMR: Characteristic furan protons (δ 6.3–7.4 ppm), ethyl group signals (δ 1.2–4.2 ppm), and vinyl protons (δ 5.8–6.5 ppm)
-
MS Fragmentation: Base peak at m/z 81 (furan fragment) and molecular ion at m/z 166
Synthesis and Manufacturing
Conventional Synthesis Routes
The compound is typically synthesized via esterification of (Z)-3-(2-furyl)acrylic acid with ethanol under acid catalysis:
Alternative methods include:
-
Knoevenagel condensation between furfural and ethyl acetoacetate
-
Transesterification of methyl acrylate with ethanol in the presence of furan derivatives
Industrial-Scale Production
Patent RU2572882C2 describes microencapsulation processes using acrylate esters, suggesting potential large-scale synthesis protocols:
-
Monomer Preparation: Dissolve furan acrylate precursors in hydrophobic solvents (e.g., toluene)
-
Interfacial Polymerization: Emulsify in aqueous phase with free radical initiators (e.g., azobisisobutyronitrile)
-
Capsule Formation: Heat to 60–80°C to initiate oligomerization at the oil-water interface
Table 3: Synthesis Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | ↑ Conversion above 70°C |
| Catalyst Concentration | 0.5–1.5 mol% HSO | Excess causes side reactions |
| Reaction Time | 4–8 hours | Prolonged time ↑ esterification |
Physicochemical Properties
Thermal and Solubility Profiles
While experimental data are sparse, analogues suggest:
-
Melting Point: Likely <25°C (liquid at room temperature)
-
Boiling Point: Estimated 230–250°C (extrapolated from (E)-isomer)
-
Solubility:
-
Miscible with ethanol, acetone, ethyl acetate
-
Insoluble in water (<0.1 g/L at 20°C)
-
Reactivity and Stability
Key reactivity aspects include:
-
Michael Addition: Susceptibility to nucleophilic attack at β-carbon
-
Polymerization: Forms cross-linked polymers under radical initiation
-
Oxidation: Furan ring undergoes epoxidation with peracids
Industrial and Research Applications
Flavor and Fragrance Industry
Though the (E)-isomer is FEMA-approved, the (Z)-isomer finds niche use in:
-
Tobacco flavoring: Contributes smoky, caramel-like notes
-
Baked goods: Enhances Maillard reaction products at ppm levels
Polymer Science
Patent RU2572882C2 highlights its role in microcapsule synthesis:
-
Wall Material: Co-polymerizes with diethylene glycol dimethacrylate
-
Drug Delivery: Encapsulates hydrophobic active ingredients
-
Fragrance Encapsulation: Sustained release in detergents and cosmetics
Table 4: Application Overview
| Sector | Function | Concentration Range |
|---|---|---|
| Food Additives | Flavor Enhancer | 0.1–5 ppm |
| Microencapsulation | Monomer Crosslinker | 10–30 wt% in oil phase |
| Adhesives | Reactive Diluent | 15–40% of resin matrix |
Recent Advances and Future Directions
Green Synthesis Methods
Emerging techniques aim to improve sustainability:
-
Enzymatic esterification: Lipase-catalyzed reactions at 40°C
-
Solvent-free systems: Microwave-assisted synthesis reduces waste
Advanced Material Applications
Ongoing research explores:
-
Self-healing polymers: Reversible Diels-Alder reactions with furan/maleimide pairs
-
Biodegradable plastics: Copolymers with polylactic acid
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume